
Ipratropium (bromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipratropium bromide is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is marketed under various trade names, including Atrovent. This compound is primarily used to manage respiratory conditions such as chronic obstructive pulmonary disease and asthma by relaxing the smooth muscles in the airways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide involves several key steps:
Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid reacts with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Addition Reaction: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate.
Hydrolysis: The organic solvent is removed, and the residual reaction solution is hydrolyzed with an inorganic acid.
Bromomethylation: The hydrolysate is extracted and subjected to a bromomethylation reaction with methyl bromide to yield ipratropium bromide.
Industrial Production Methods: Industrial production of ipratropium bromide typically follows the same synthetic route but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield .
Types of Reactions:
Oxidation: Ipratropium bromide can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with ipratropium bromide.
Substitution: The compound can undergo substitution reactions, particularly involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Methyl bromide is commonly used in the bromomethylation step of its synthesis.
Major Products:
Wissenschaftliche Forschungsanwendungen
Ipratropium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic methods for drug analysis.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Employed in the formulation of inhalers and nasal sprays for therapeutic use.
Wirkmechanismus
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By inhibiting the parasympathetic nervous system in the airways, it causes smooth muscle relaxation, leading to bronchodilation. This mechanism is particularly effective in alleviating bronchospasm associated with chronic obstructive pulmonary disease and asthma .
Vergleich Mit ähnlichen Verbindungen
Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.
Atropine: A naturally occurring compound with broader applications but less specificity for respiratory conditions.
Glycopyrronium Bromide: Used in the treatment of chronic obstructive pulmonary disease with a different pharmacokinetic profile
Uniqueness: Ipratropium bromide is unique in its rapid onset of action and specific targeting of muscarinic receptors in the airways, making it highly effective for acute management of respiratory conditions .
Eigenschaften
Molekularformel |
C20H30BrNO3 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1 |
InChI-Schlüssel |
LHLMOSXCXGLMMN-OJZQKMKLSA-M |
Isomerische SMILES |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Kanonische SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



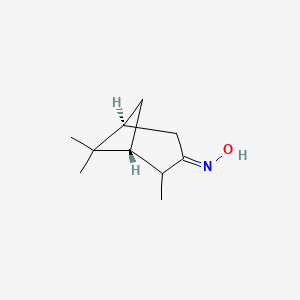
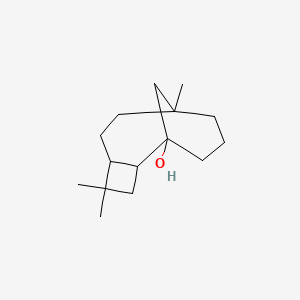

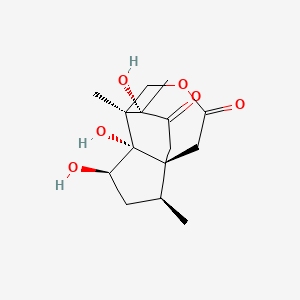


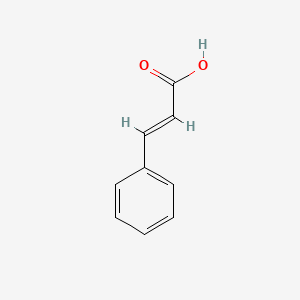

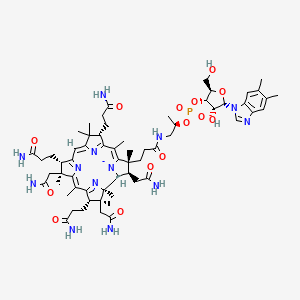
![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
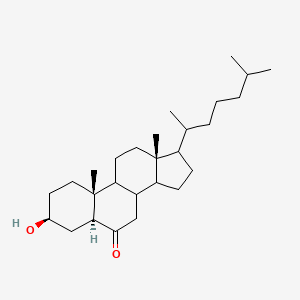
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)

